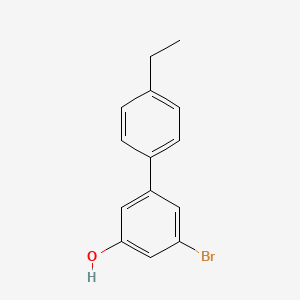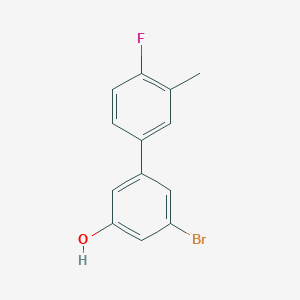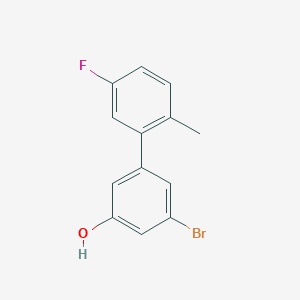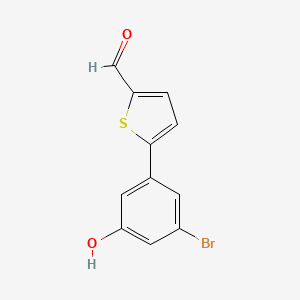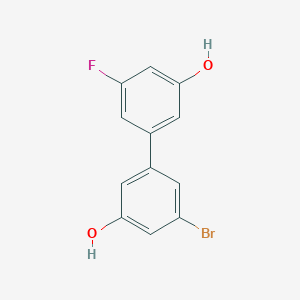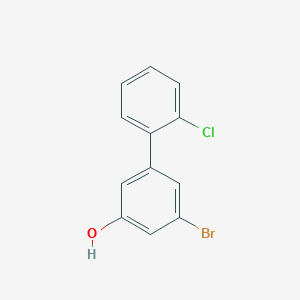
3-Bromo-5-(2-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-chlorophenyl)phenol, 95% (3-Br-5-CPP) is an aromatic brominated phenolic compound that has a wide range of applications in research and industrial settings. It is used as an intermediate for the synthesis of a variety of organic compounds, as well as for analytical and biochemical purposes. It has been studied for its potential applications in the fields of medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
3-Bromo-5-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as an analytical tool for the detection of trace metals, and as a biochemical reagent for the detection of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the bromine atoms in the compound act as electron-withdrawing groups, which increase the reactivity of the molecule. This increased reactivity allows it to interact with other molecules, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are largely unknown. However, it has been shown to have antifungal and antibacterial properties, and may have potential applications in the treatment of infections. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-5-(2-chlorophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without significant loss of activity. However, it is toxic and should be handled with care.
Orientations Futures
The potential applications of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are vast and varied. Further research is needed to explore the potential of this compound in the fields of medicine, agriculture, and environmental science. It may also have potential applications in the synthesis of new organic compounds and as a reagent for the detection of trace metals. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95%.
Méthodes De Synthèse
3-Bromo-5-(2-chlorophenyl)phenol, 95% is synthesized by the reaction of 2-chlorophenol and bromine in aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
3-bromo-5-(2-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINXQQKURUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686388 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chlorophenyl)phenol | |
CAS RN |
1261991-83-6 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





